molecular formula C20H22N2O4S B2541795 1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878425-85-5

1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2541795
CAS No.: 878425-85-5
M. Wt: 386.47
InChI Key: RCDXQGIDBCMNIK-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Research on bisthienylethenes containing N,O-donor binding sites has led to the synthesis of multifunctional mononuclear complexes exhibiting distinct magnetic behaviors and photochromic properties. These studies contribute to our understanding of the structural versatility and functional applications of such compounds in magnetic and photo-responsive materials (Cao et al., 2015).
  • Imidazole-based bisphenol and its salts have been structurally characterized, highlighting their potential in hosting anions through hydrogen bonding and π···π interactions, suggesting applications in molecular recognition and sensor technologies (Nath & Baruah, 2012).

Photochromic Behavior and Magnetic Properties

  • Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, showing potential as fluorescence sensors due to their selective sensitivity to benzaldehyde derivatives, indicating applications in environmental monitoring and chemical sensing (Shi et al., 2015).
  • Synthesis and photochromism of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl have been explored, showing photochromic behavior in solution upon irradiation. Such compounds have potential applications in the development of photo-responsive materials and switches (Bai et al., 2010).

Spectroscopic Characterization and Computational Study

  • A detailed spectroscopic characterization and computational study of newly synthesized imidazole derivatives highlighted their reactivity and potential application areas, including their interaction with water molecules and potential as nonlinear optical materials due to their high first order hyperpolarizabilities (Hossain et al., 2018).

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13-5-4-6-17(14(13)2)22-19-12-27(24,25)11-18(19)21(20(22)23)15-7-9-16(26-3)10-8-15/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXQGIDBCMNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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